molecular formula C15H15ClO2 B14326822 6-(Chloromethyl)-2,3-dimethoxy-1,1'-biphenyl CAS No. 103692-04-2

6-(Chloromethyl)-2,3-dimethoxy-1,1'-biphenyl

Cat. No.: B14326822
CAS No.: 103692-04-2
M. Wt: 262.73 g/mol
InChI Key: IXDVDGIPCSWIMN-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-2,3-dimethoxy-1,1’-biphenyl is an organic compound that belongs to the class of aromatic compounds known as biphenyls. This compound features a biphenyl core with two methoxy groups at the 2 and 3 positions and a chloromethyl group at the 6 position. Biphenyl compounds are known for their stability and are often used in various chemical applications due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-2,3-dimethoxy-1,1’-biphenyl can be achieved through several methods. One common approach involves the chloromethylation of 2,3-dimethoxybiphenyl. This reaction typically uses chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) to facilitate the formation of the chloromethyl group .

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,3-dimethoxybiphenyl is coupled with a chloromethyl-substituted aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of 6-(Chloromethyl)-2,3-dimethoxy-1,1’-biphenyl may involve large-scale chloromethylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-2,3-dimethoxy-1,1’-biphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or amines are commonly used under basic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Substitution: Products include hydroxymethyl or aminomethyl derivatives.

    Oxidation: Products include benzylic alcohols or carboxylic acids.

    Reduction: The major product is the methyl derivative of the original compound.

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)-2,3-dimethoxy-1,1’-biphenyl involves its interaction with nucleophiles due to the presence of the chloromethyl group. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. This process is facilitated by the electron-donating effects of the methoxy groups, which stabilize the transition state and enhance the reactivity of the chloromethyl group .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxybiphenyl: Lacks the chloromethyl group and is less reactive in nucleophilic substitution reactions.

    6-Methyl-2,3-dimethoxybiphenyl: Similar structure but with a methyl group instead of a chloromethyl group, leading to different reactivity and applications.

    6-(Bromomethyl)-2,3-dimethoxy-1,1’-biphenyl: Similar structure with a bromomethyl group, which can undergo similar reactions but with different kinetics due to the nature of the bromine atom.

Uniqueness

6-(Chloromethyl)-2,3-dimethoxy-1,1’-biphenyl is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. The combination of the biphenyl core with methoxy and chloromethyl substituents makes it a versatile compound in both synthetic and industrial applications .

Properties

CAS No.

103692-04-2

Molecular Formula

C15H15ClO2

Molecular Weight

262.73 g/mol

IUPAC Name

1-(chloromethyl)-3,4-dimethoxy-2-phenylbenzene

InChI

InChI=1S/C15H15ClO2/c1-17-13-9-8-12(10-16)14(15(13)18-2)11-6-4-3-5-7-11/h3-9H,10H2,1-2H3

InChI Key

IXDVDGIPCSWIMN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CCl)C2=CC=CC=C2)OC

Origin of Product

United States

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